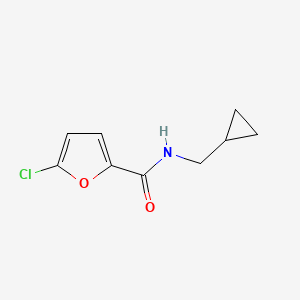
5-chloro-N-(cyclopropylmethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(cyclopropylmethyl)furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as CPPC and has been synthesized using various methods. The purpose of
Aplicaciones Científicas De Investigación
CPPC has various potential scientific research applications, including its use as an anti-inflammatory agent, a potential treatment for cancer, and an inhibitor of bacterial growth. Studies have shown that CPPC can inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. CPPC has also been shown to have anti-inflammatory effects, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of CPPC is not fully understood, but studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. CPPC has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, CPPC has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
CPPC has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and its anti-inflammatory effects. Studies have also shown that CPPC can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, CPPC has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPPC in lab experiments is its potential as a treatment for cancer and inflammatory diseases. CPPC has also been shown to have low toxicity levels, which makes it a safer alternative to other anti-inflammatory and anti-cancer drugs. However, one limitation of using CPPC in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are various future directions for the research and development of CPPC. One potential direction is the development of new synthesis methods that can increase the yield and purity of CPPC. Another direction is the exploration of CPPC's potential as a treatment for other diseases, such as autoimmune diseases and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of CPPC and its potential interactions with other drugs.
Métodos De Síntesis
CPPC can be synthesized using various methods, including the reaction of furan-2-carboxylic acid with cyclopropylmethylamine and thionyl chloride in the presence of triethylamine. Another method involves the reaction of furan-2-carboxylic acid with cyclopropylmethylamine and phosphoryl chloride in the presence of triethylamine. CPPC can also be synthesized using the reaction of furan-2-carboxylic acid with cyclopropylmethylamine and oxalyl chloride in the presence of triethylamine.
Propiedades
IUPAC Name |
5-chloro-N-(cyclopropylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-8-4-3-7(13-8)9(12)11-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCQMOQHUKTCSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(cyclopropylmethyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

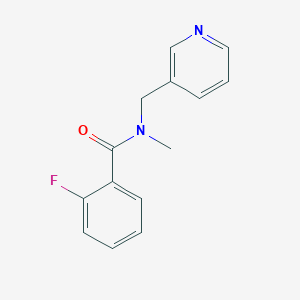
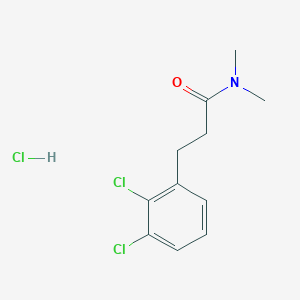
![[5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511129.png)
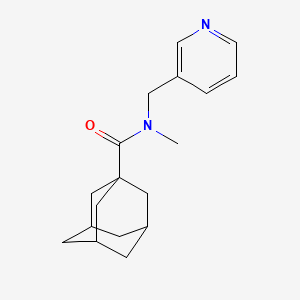
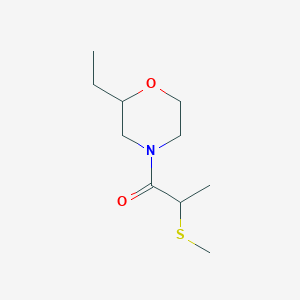
![N-[(3-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511156.png)
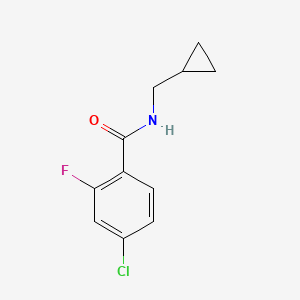
![N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511178.png)
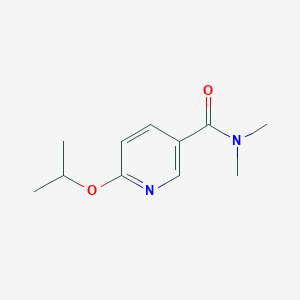
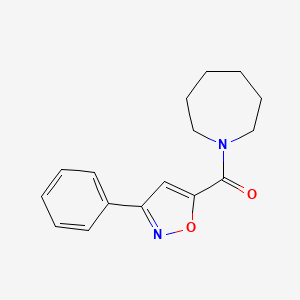

![N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7511206.png)

